![molecular formula C16H18FN3O3 B2944932 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-01-4](/img/structure/B2944932.png)
3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It is related to 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of similar compounds involves a mixture of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, triethylamine, and sulfonyl chlorides/acid chlorides in dichloromethane . The mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of this compound has been studied using single crystal X-ray crystallography . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with triethylamine and sulfonyl chlorides/acid chlorides .Physical And Chemical Properties Analysis
The compound is a white solid . Its melting point is 180°C . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ 8.84 (s, 1H), 7.67–7.69 (m, 2H), 7.18–7.20 (m, 1H), 7.09–7.10 (m, 1H), 6.99–6.99 (m, 2H), 6.86–6.89 (m, 2H), 4.06 (t, J = 5.76 Hz, 2H), 3.67 (t, J = 5.76 Hz, 2H), 3.33 (s, 1H), 2.45 (s, 3H), 2.25 (s, 3H), 1.51–1.59 (m, 2H), 1.46 (t, J = 4.32 Hz, 2H), 1.33 (d, J = 9.06 Hz, 2H), 1.18 (t, J = 7.22 Hz, 2H) . The IR spectrum (KBr) shows peaks at 3,355 (N–H), 1,336 (S=O), 1,278 (S=O) cm−1 .Scientific Research Applications
Antimalarial Treatments
Compounds similar to the one have been used as precursors in condensation reactions with diamines for the synthesis of benzimidazoles and perimidines, which are being researched for possible use as antimalarial treatments .
Anticonvulsant Activity
Derivatives of similar diazaspirodecane-dione compounds have been synthesized and studied to understand their structure–activity relationship for anticonvulsant activity .
Synthesis and Purification
There has been research on the synthesis routes of related compounds, which affords pure products that can be used without further purifications, indicating potential applications in chemical synthesis and pharmaceutical manufacturing .
Supramolecular Chemistry
Fluorinated derivatives of spirohydantoin-based model compounds have been studied for their supramolecular outcomes through single crystal X-ray crystallography, which could have implications in materials science and polymorphism studies .
Future Directions
properties
IUPAC Name |
3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVFEDMMGTOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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